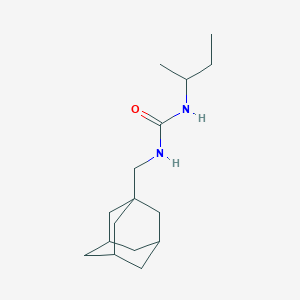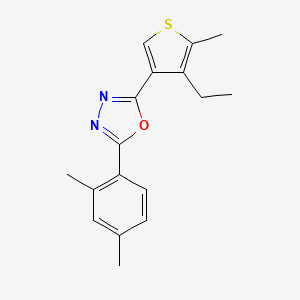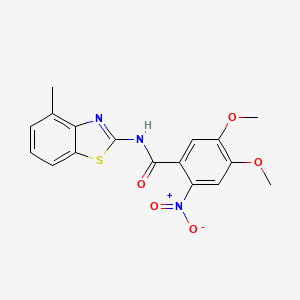
N-(1-adamantylmethyl)-N'-(sec-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-N'-(sec-butyl)urea, also known as ABA, is a chemical compound that has been widely studied for its various applications in scientific research. ABA is a urea derivative that has been found to be effective in regulating plant growth and development, as well as in treating various medical conditions. In
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been extensively studied for its various applications in scientific research. One of the most significant applications of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is in the regulation of plant growth and development. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to be effective in promoting seed germination, regulating stomatal closure, and inducing stress tolerance in plants. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has also been studied for its potential use in the treatment of various medical conditions, such as diabetes, obesity, and cancer.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is not fully understood, but it is believed to involve the activation of specific receptors in cells. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to bind to and activate the PYR/PYL/RCAR family of receptors, which are involved in regulating various cellular processes. The activation of these receptors leads to the activation of downstream signaling pathways, which ultimately result in the desired physiological effects.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to have various biochemical and physiological effects on cells and organisms. In plants, N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to regulate the expression of genes involved in stress responses, such as those involved in the biosynthesis of protective compounds like proline and antioxidants. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has also been found to regulate the expression of genes involved in the regulation of stomatal closure, which helps to conserve water during periods of drought.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-adamantylmethyl)-N'-(sec-butyl)urea in lab experiments is its high potency and specificity. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to be effective at very low concentrations, which makes it an ideal tool for studying specific cellular processes. However, one of the limitations of using N-(1-adamantylmethyl)-N'-(sec-butyl)urea is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure that the desired effects are achieved without causing harm to the cells or organisms being studied.
Direcciones Futuras
There are many potential future directions for the study of N-(1-adamantylmethyl)-N'-(sec-butyl)urea. One area of research that is currently being explored is the development of new N-(1-adamantylmethyl)-N'-(sec-butyl)urea analogs that have improved potency and specificity. Another area of research is the identification of new receptors and signaling pathways that are involved in the physiological effects of N-(1-adamantylmethyl)-N'-(sec-butyl)urea. Additionally, the potential use of N-(1-adamantylmethyl)-N'-(sec-butyl)urea in the treatment of various medical conditions, such as diabetes and cancer, is an area of active investigation. Overall, the study of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is likely to continue to yield important insights into the regulation of cellular processes and the treatment of human diseases.
Métodos De Síntesis
The synthesis of N-(1-adamantylmethyl)-N'-(sec-butyl)urea involves the reaction of 1-adamantylmethylamine with sec-butyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine or N-methylmorpholine. The resulting product is a white crystalline solid that is soluble in organic solvents, such as chloroform and methanol.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-3-11(2)18-15(19)17-10-16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHOPBPDTORSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)



![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)